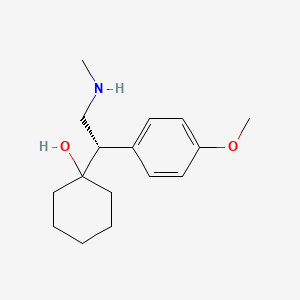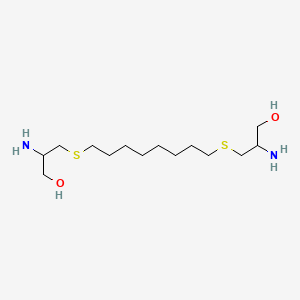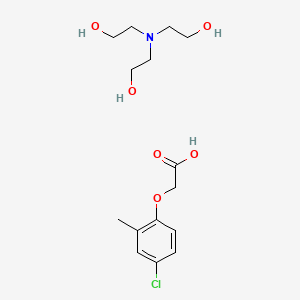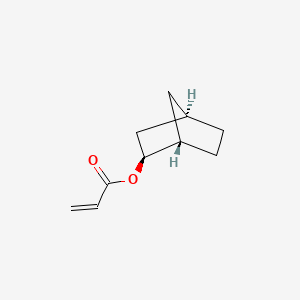
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate is a complex organic compound primarily used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, leather, and paper.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo linkage. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions can be precisely controlled. The process involves the use of high-purity reagents and solvents to achieve consistent quality and yield. The final product is then purified through filtration, crystallization, or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, leather, and paper industries due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate involves its interaction with various molecular targets. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it useful in staining and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
Amaranth: Another azo dye with similar applications in the food and textile industries.
Tartrazine: A widely used azo dye in food products.
Acid Black 24: Used in textile and leather industries for its strong coloring properties.
Uniqueness
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate is unique due to its complex structure, which provides a high degree of stability and vibrant color. Its multiple azo groups and aromatic rings make it highly effective as a dye and useful in various scientific applications.
Propiedades
Número CAS |
93857-61-5 |
|---|---|
Fórmula molecular |
C37H25N10Na3O10S2 |
Peso molecular |
902.8 g/mol |
Nombre IUPAC |
trisodium;2-[2-[[2-[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]-1H-benzimidazol-5-yl]diazenyl]-5-hydroxyanilino]acetate |
InChI |
InChI=1S/C37H28N10O10S2.3Na/c38-33-32-20(15-30(59(55,56)57)35(36(32)51)47-42-21-4-2-1-3-5-21)14-29(58(52,53)54)34(33)46-43-22-8-6-19(7-9-22)37-40-25-12-10-23(16-28(25)41-37)44-45-26-13-11-24(48)17-27(26)39-18-31(49)50;;;/h1-17,39,48,51H,18,38H2,(H,40,41)(H,49,50)(H,52,53,54)(H,55,56,57);;;/q;3*+1/p-3 |
Clave InChI |
RBRGWRDCHPZOKB-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)O)NCC(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)










